![molecular formula C7H3Cl2NO3 B13662665 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[3,4-c]pyridin-1(3H)-one core, substituted with chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one typically involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with various reagents. For instance, one method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with morpholine and thiomorpholine in ethyl acetate, resulting in the formation of 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the 3 position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include morpholine, thiomorpholine, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethyl acetate and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted 4-halofuro[3,4-c]pyridin-1(3H)-ones .
Applications De Recherche Scientifique
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of bacterial cell membranes. The exact molecular pathways and targets are still under investigation, but the compound’s structural features play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones: These compounds share a similar core structure but differ in the substituents at the 4 and 6 positions.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar heterocyclic framework and are used in similar applications.
Uniqueness
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential antimicrobial properties set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H3Cl2NO3 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H |
Clé InChI |
DEKHWDKWCDXKKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


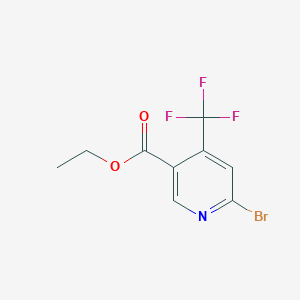
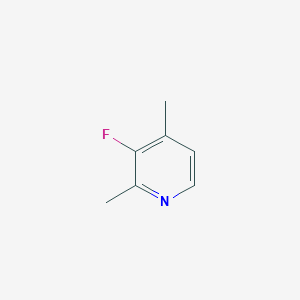


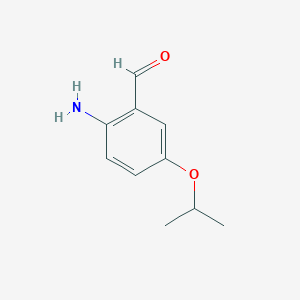
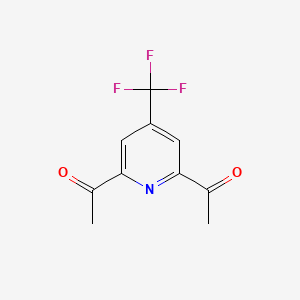

![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
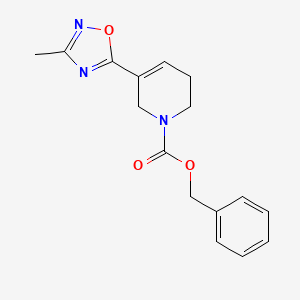
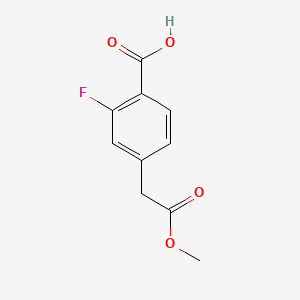

![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
